2-Ethynyl-4-fluoroaniline

説明

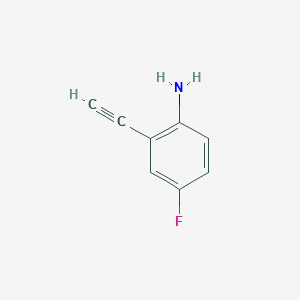

2-Ethynyl-4-fluoroaniline (CAS: 887903-03-9) is a fluorinated aniline derivative with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol. It features an ethynyl (-C≡CH) group at the ortho position and a fluorine atom at the para position relative to the amino (-NH₂) group on the benzene ring . This compound is primarily used in research and development as a building block for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

特性

IUPAC Name |

2-ethynyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMOBOZQTNLAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887903-03-9 | |

| Record name | 2-ethynyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of 2-Ethynyl-4-fluoroaniline may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

化学反応の分析

Types of Reactions: 2-Ethynyl-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted anilines.

科学的研究の応用

Chemical Properties and Structure

2-Ethynyl-4-fluoroaniline has the molecular formula and features an ethynyl group attached to the 2-position and a fluorine atom at the 4-position of the aniline structure. This unique substitution pattern enhances its reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ethynyl group facilitates various coupling reactions, allowing for the formation of substituted anilines and other derivatives. Researchers have successfully utilized it in synthesizing compounds with diverse functionalities, which are essential in developing new materials and pharmaceuticals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Coupling Reactions | Forms complex organic structures | Substituted anilines |

| Oxidation | Converts the aniline group into oxidized derivatives | Various oxidized products |

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Diverse substituted products |

Medicinal Chemistry

The compound is being investigated for its potential biological activities, particularly as a pharmacophore in drug development. Its structural characteristics allow it to interact with biological targets effectively. Studies have shown that derivatives of this compound exhibit promising activity against specific pathogens, including Mycobacterium tuberculosis (Mtb), where it has been identified as a potential inhibitor of mycolic acid biosynthesis .

Case Study: Mycobacterial pks13 Inhibitors

In a study focusing on inhibitors of Mtb, researchers synthesized various derivatives of this compound, demonstrating enhanced potency against Mtb strains. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as leads for developing new anti-tuberculosis drugs .

Material Science

The unique properties conferred by the fluorine and ethynyl groups make this compound a candidate for applications in material science. Research is ongoing to explore its utility in producing specialty chemicals and materials with tailored properties for industrial applications.

作用機序

The mechanism of action of 2-Ethynyl-4-fluoroaniline involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds and influence the electronic properties of the molecule. These interactions can affect the compound’s reactivity and binding affinity to various targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethynyl-4-fluoroaniline with substituted fluoroanilines and related aromatic amines, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects and Reactivity

Spectroscopic and Structural Insights

- butanoate) show characteristic peaks for C≡C (IR ~2100 cm⁻¹) and NH₂ (NMR δ 4–5 ppm) .

- 5-Nitro-2-fluoroaniline : Kumar et al. (2023) demonstrated that nitro and fluorine substituents influence molecular geometry and intermolecular interactions via XRD and DFT studies. The meta-nitro isomer exhibits stronger hydrogen bonding than the para-nitro analog .

生物活性

2-Ethynyl-4-fluoroaniline is an organic compound with the chemical formula CHFN, notable for its unique structural features that confer distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by an ethynyl group and a fluorine atom attached to an aniline backbone. These functional groups influence its reactivity and interactions with biological targets. The ethynyl group can participate in π-π interactions, while the fluorine atom may form hydrogen bonds, enhancing the compound's binding affinity to various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes by binding to their active sites. This is facilitated by the formation of covalent bonds between the ethynyl group and nucleophilic residues in the enzyme's active site.

- Protein Interactions : It may influence protein folding and stability, which can affect various cellular processes.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound in various contexts. Below is a summary of key findings:

Case Studies

- Mycobacterial Inhibition : A study focused on the development of inhibitors targeting Mycobacterium tuberculosis (Mtb) reported that derivatives similar to this compound displayed significant inhibitory activity against mycolic acid synthesis, essential for Mtb viability. The minimum inhibitory concentration (MIC) was found to be less than 0.0039 µg/mL, indicating a strong potential for developing new antitubercular agents .

- Anticancer Activity : Research on various substituted anilines demonstrated that compounds with structures similar to this compound exhibited moderate to potent antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound showed IC values in the low nanomolar range, highlighting its potential as a chemotherapeutic agent .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a pharmacophore in medicinal chemistry:

- Antitubercular Agents : Its ability to inhibit Mtb cell wall synthesis positions it as a candidate for further development in treating tuberculosis.

- Cancer Therapeutics : The compound's antiproliferative properties suggest potential applications in cancer therapy, particularly in targeting tubulin dynamics .

Q & A

Basic: What are the recommended synthetic routes for 2-Ethynyl-4-fluoroaniline, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of this compound typically involves functionalizing 4-fluoroaniline with an ethynyl group via Sonogashira coupling or nucleophilic substitution. For example, palladium-catalyzed cross-coupling between 4-fluoro-2-iodoaniline and trimethylsilylacetylene (followed by desilylation) is a common approach . Optimizing reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) can improve yields. Purity can be monitored using HPLC or GC-MS, as demonstrated in related fluoroaniline syntheses .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and F NMR confirm structural integrity, with fluorine chemical shifts indicating electronic effects of the ethynyl group .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- Chromatography: Reverse-phase HPLC with UV detection ensures purity, while GC-MS identifies volatile byproducts .

Basic: How should this compound be stored to maintain stability, and what degradation products should be monitored?

Methodological Answer:

Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the ethynyl group. Degradation via hydrolysis or dimerization can occur; monitor for:

- Hydrolysis products: 4-Fluoroaniline (via H NMR or FTIR).

- Oxidative byproducts: Conjugated diynes (detected via LC-MS).

Regular stability testing under varying pH and temperature conditions is advised .

Advanced: What mechanisms underlie the toxicity of this compound in biological systems, and how can metabonomic studies elucidate these pathways?

Methodological Answer:

Toxicity may arise from reactive intermediates (e.g., quinone-imines formed via cytochrome P450 oxidation). Metabonomic profiling using H NMR of tissue extracts can identify biomarkers (e.g., disrupted carbohydrate or nucleotide metabolism) . For instance, in earthworms exposed to fluoroaniline derivatives, decreased maltose and altered nucleotide levels were observed, suggesting mitochondrial dysfunction . Dose-response studies combined with transcriptomics are recommended for mechanistic validation.

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electron density distribution to predict regioselectivity. For example:

- The ethynyl group’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution at the meta position.

- Compare computed Fukui indices with experimental results (e.g., Suzuki-Miyaura coupling outcomes) to validate predictions .

Advanced: How should researchers address contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

- Systematic Solubility Studies: Use standardized solvents (e.g., DMSO, chloroform) and quantify solubility via UV-Vis spectroscopy.

- Reactivity Replication: Control variables like moisture, oxygen, and catalyst batches. Cross-reference data provenance (e.g., synthetic protocols, purity thresholds) to identify methodological discrepancies .

- Meta-Analysis: Compare findings across peer-reviewed studies, prioritizing those with transparent experimental logs .

Advanced: What role does the ethynyl substituent play in directing electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

The ethynyl group acts as a strong electron-withdrawing substituent, directing EAS to the meta position relative to itself. Competitive effects from the fluorine atom (ortho/para-directing) may lead to mixed regioselectivity. Experimental validation via nitration or halogenation reactions (monitored by F NMR) can resolve competing directing effects. Computational modeling (DFT) of transition states further clarifies dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。